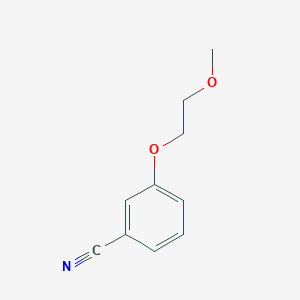

3-(2-Methoxyethoxy)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSDNRJPVUFLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640985 | |

| Record name | 3-(2-Methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-67-6 | |

| Record name | 3-(2-Methoxyethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80407-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methoxyethoxy Benzonitrile and Analogues

Established Synthetic Pathways to 3-(2-Methoxyethoxy)benzonitrile

Strategies Involving O-Alkylation of Hydroxybenzonitriles with 2-Chloroethyl Methyl Ether or Related Reagents

A direct and common method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of a corresponding hydroxybenzonitrile. In this approach, 3-hydroxybenzonitrile is treated with an alkylating agent such as 2-chloroethyl methyl ether in the presence of a base.

The reaction is typically carried out by heating the reactants in the presence of a base like potassium carbonate. The process can be performed under pressure at temperatures above 95°C, often using an excess of the alkylating agent as the solvent to drive the reaction to completion. This method avoids the use of strong polar solvents. For instance, a similar process for the synthesis of 4-(2-methoxyethoxy)-benzyl cyanide from 4-hydroxybenzyl cyanide and 2-chloroethyl methyl ether in an autoclave at 150°C for 10 hours has been reported with high yield.

Table 1: O-Alkylation of Hydroxybenzonitriles

| Starting Material | Reagent | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 3-Hydroxybenzonitrile | 2-Chloroethyl methyl ether | Potassium Carbonate | Excess 2-chloroethyl methyl ether | 95-150°C, under pressure | This compound |

Conversion of Benzaldehyde Derivatives to Benzonitriles with Ether Substituents

An alternative synthetic route involves the conversion of a substituted benzaldehyde, specifically 3-(2-methoxyethoxy)benzaldehyde (B1599445), into the corresponding nitrile. This transformation can be accomplished through several methods, most notably via the formation and subsequent dehydration of an oxime intermediate or through direct one-pot procedures. The precursor, 3-(2-methoxyethoxy)benzaldehyde, can be synthesized by the O-alkylation of 3-hydroxybenzaldehyde (B18108) with 2-chloroethyl methyl ether, analogous to the reaction described in section 2.1.1.

A classic and reliable method for converting an aldehyde to a nitrile is through a two-step sequence involving an aldoxime intermediate. First, 3-(2-methoxyethoxy)benzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 3-(2-methoxyethoxy)benzaldehyde oxime. rsc.orgwikipedia.org

The subsequent step is the dehydration of the oxime to yield the nitrile, this compound. wikipedia.org This dehydration can be achieved using a variety of reagents and conditions. Heating the oxime in a solvent like N,N-dimethylformamide (DMF) can serve as both the solvent and a catalyst for the dehydration. wikipedia.org Other effective dehydrating agents include iron salts, which offer an environmentally benign catalytic option that may not require nitrile-containing solvents. scribd.com

Table 2: Oxime Formation and Dehydration

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Oximation | 3-(2-Methoxyethoxy)benzaldehyde | Hydroxylamine hydrochloride, Base | Room Temperature | 3-(2-Methoxyethoxy)benzaldehyde oxime |

| 2. Dehydration | 3-(2-Methoxyethoxy)benzaldehyde oxime | Heat in DMF or Iron Salt Catalyst | Reflux | This compound |

To improve process efficiency, one-pot methods that convert aldehydes or benzoic acids directly to nitriles have been developed. These procedures avoid the isolation of intermediates like oximes. For the conversion of 3-(2-methoxyethoxy)benzaldehyde, a one-pot reaction with hydroxylamine hydrochloride can be performed using catalysts such as anhydrous ferrous sulfate (B86663) in DMF under reflux, leading to high yields of the nitrile. scribd.com Another approach involves using Fe3O4-CTAB nanoparticles as a catalyst in DMF at 80–90 °C. rsc.org

Similarly, substituted benzoic acids can be converted to benzonitriles. While some methods involve multiple steps of protection and activation, more direct approaches exist. google.com For example, reacting benzoic acid with ammonia (B1221849) in the liquid phase at high temperatures (e.g., 240°C) in the presence of a catalyst like molybdenum oxide can produce benzonitrile (B105546). google.com An electrochemical method has also been described where benzoic acid is converted to benzonitrile at room temperature in liquid ammonia. rsc.org These general methods are applicable to substituted benzoic acids like 3-(2-methoxyethoxy)benzoic acid.

Table 3: One-Pot Nitrile Synthesis

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-(2-Methoxyethoxy)benzaldehyde | Hydroxylamine HCl, Anhydrous FeSO₄ | DMF | Reflux | This compound |

| 3-(2-Methoxyethoxy)benzoic acid | Ammonia, Molybdenum oxide | Benzonitrile | ~240°C | This compound |

Cyanation Reactions for Aromatic Nitrile Synthesis

The direct introduction of a cyano group onto an aromatic ring, known as cyanation, is a powerful tool for synthesizing benzonitriles. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this transformation.

Palladium-catalyzed cyanation of aryl halides provides a versatile route to benzonitriles under relatively mild conditions with good functional group tolerance. rsc.orgnih.govrsc.org The reaction typically involves coupling an aryl halide, such as 1-bromo-3-(2-methoxyethoxy)benzene, with a cyanide source. The reactivity of the aryl halide generally follows the order I > Br > Cl. rsc.org

Various palladium catalysts and cyanide sources can be employed. A common cyanide source is potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts. organic-chemistry.org The reaction is often carried out in a mixed solvent system, such as dioxane/water or acetonitrile (B52724)/water, with a suitable ligand for the palladium catalyst, like DPEphos. organic-chemistry.orgmit.edu The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields for a wide range of substrates, including those with ether functionalities. nih.govorganic-chemistry.org

Table 4: Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System (Example) | Solvent (Example) | Conditions (Example) | Product |

|---|---|---|---|---|---|

| 1-Bromo-3-(2-methoxyethoxy)benzene | K₄[Fe(CN)₆] | [(allyl)PdCl]₂ / DPEphos | MeCN/H₂O | 75°C | This compound |

Transition Metal-Free Cyanation Approaches

While traditional methods for aryl nitrile synthesis often rely on transition metal catalysts, such as palladium and nickel, there is a growing interest in developing transition-metal-free alternatives to mitigate issues of cost, toxicity, and product contamination. researchgate.netrsc.orgnih.gov These approaches often utilize different activation modes for the aryl substrate.

One prominent transition-metal-free method is nucleophilic aromatic substitution (SNAr) . wikipedia.org This reaction is effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (e.g., a halide). wikipedia.org For a precursor like 3-halo-benzonitrile, the cyano group itself provides some electron-withdrawing character, but additional activation might be necessary for efficient substitution. The reaction typically involves heating the aryl halide with a cyanide source, such as potassium cyanide, in a polar aprotic solvent. fishersci.ie

Recent advancements have introduced photoredox catalysis as a powerful tool for C-O bond functionalization under mild, transition-metal-free conditions. acs.org A notable example is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) of alkoxy arenes. acs.orgnsf.gov In this approach, a highly oxidizing acridinium (B8443388) photoredox catalyst can activate a methoxyarene substrate towards ipso-cyanation using an inexpensive and safer cyanide source like acetone (B3395972) cyanohydrin. acs.orgnsf.gov This method is particularly effective for methoxyarenes with electron-donating and withdrawing groups in a 1,3-relationship, which could be relevant for precursors to this compound. acs.org

Another strategy involves the use of aryl diazonium salts. Visible light, in conjunction with an organic dye catalyst like eosin (B541160) Y, can facilitate the direct C–H bond arylation of heteroarenes with aryl diazonium salts through a photoredox process, offering a transition-metal-free pathway for forming new carbon-carbon bonds. acs.org While not a direct cyanation, this highlights the potential of photoredox catalysis in activating aromatic systems without transition metals.

Furthermore, visible-light-mediated direct arylation of arenes with aryl halides has been achieved using a photoredox catalyst, where homolytic aromatic substitution is proposed as the key mechanism. acs.org These radical-based approaches represent a significant departure from traditional ionic pathways and are an active area of research for developing novel transition-metal-free cyanation methods.

Advanced Synthetic Strategies for the 2-Methoxyethoxy Moiety

The introduction of the 2-methoxyethoxy group is a critical step in the synthesis of the target molecule. This is typically achieved through the formation of an ether linkage, with the Williamson ether synthesis being a cornerstone method.

The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. byjus.commasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group (e.g., a tosylate). masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 3-hydroxybenzonitrile (the phenoxide) with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or bromide. The phenoxide is generated by treating 3-hydroxybenzonitrile with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). masterorganicchemistry.comjk-sci.com

The general reaction is as follows:

Figure 1: General scheme for the Williamson ether synthesis to form this compound.

Key considerations for a successful Williamson ether synthesis include:

Nature of the Alkyl Halide: The reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination as a competing side reaction, especially with a sterically unhindered alkoxide. byjus.commasterorganicchemistry.com 2-Methoxyethyl halides are primary, making them ideal substrates.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are commonly used as they can dissolve the ionic alkoxide and facilitate the SN2 reaction. byjus.com

Reaction Conditions: The reaction is often heated to temperatures between 50-100 °C to ensure a reasonable reaction rate, with typical reaction times ranging from 1 to 8 hours. byjus.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Parameter | Typical Value/Condition | Rationale |

| Substrates | 3-Hydroxybenzonitrile, 2-Methoxyethyl chloride/bromide | Phenol for alkoxide formation, primary halide to favor SN2. |

| Base | NaH, K2CO3, Cs2CO3 | To deprotonate the phenolic hydroxyl group. jk-sci.com |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvent to solvate the cation and facilitate SN2. byjus.com |

| Temperature | 50 - 100 °C | To provide sufficient energy for the reaction to proceed at a practical rate. byjus.com |

| Yield | 50 - 95% | Yields can be high but may be affected by side reactions or purification losses. byjus.com |

The Williamson ether synthesis is a classic example of a broader class of reactions: nucleophilic substitution. The core of this transformation is the attack of a nucleophile (the alkoxide) on an electrophilic carbon center (the carbon bearing the leaving group). wikipedia.org

The efficiency of this SN2 reaction is highly dependent on minimizing steric hindrance around the reacting centers. For the synthesis of this compound, the alternative approach of using a 3-halobenzonitrile and the sodium salt of 2-methoxyethanol (B45455) is generally not favored. This is because nucleophilic aromatic substitution on an unactivated aryl halide is difficult. The carbon of the C-X bond on an aromatic ring is sp2 hybridized and less electrophilic, and the backside attack required for an SN2 mechanism is blocked by the aromatic ring itself. wikipedia.org

Therefore, the strategy of forming the phenoxide from 3-hydroxybenzonitrile and reacting it with an alkyl halide is the more synthetically viable pathway for this class of compounds.

Stereoselective Synthesis and Chiral Resolution of Related Ether-Containing Nitriles

While this compound itself is achiral, the introduction of stereocenters into related ether-containing nitriles is of significant interest in medicinal chemistry. This can be achieved through various asymmetric synthesis strategies.

A key class of chiral nitrile-containing molecules are cyanohydrins, which possess both a hydroxyl and a nitrile group attached to the same carbon. The asymmetric synthesis of cyanohydrins is a well-established field, often employing chiral catalysts to control the stereochemical outcome of the addition of a cyanide equivalent to an aldehyde or ketone. psu.edu

Chiral metal-salen complexes, for instance, have been used to catalyze the enantioselective cyanosilylation of aldehydes and ketones, yielding chiral cyanohydrins with high enantiomeric excess. psu.edu The resulting chiral cyanohydrin can then be O-alkylated, for example, with a 2-methoxyethyl group, via a Williamson ether synthesis to produce a chiral cyanohydrin ether.

Alternatively, a pre-formed aldehyde containing the 2-methoxyethoxy moiety could undergo an asymmetric cyanohydrin formation reaction. For example, if a related synthetic target possessed a benzylic stereocenter bearing both the nitrile and the ether group, the synthesis could proceed from a (2-methoxyethoxy)benzaldehyde derivative.

Table 2: Catalytic Asymmetric Cyanosilylation of Aldehydes

| Aldehyde Substrate | Chiral Catalyst System | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Chiral Al(salen) complex | >80% | psu.edu |

| Substituted Benzaldehydes | Chiral Al(salen) complex | >80% | psu.edu |

| Citral | Chiral Al(salen) complex | 72% | psu.edu |

This data illustrates the potential for creating chiral centers adjacent to a nitrile group with high stereocontrol, a strategy that could be adapted for the synthesis of chiral analogues of this compound.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound and its derivatives to improve sustainability.

Key green chemistry metrics used to evaluate the "greenness" of a reaction or process include:

Atom Economy: Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product. tudelft.nl

E-Factor (Environmental Factor): Developed by Roger Sheldon, this is the ratio of the mass of waste produced to the mass of the desired product. tudelft.nl

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active drug ingredient produced. A lower PMI indicates a more efficient and greener process. nih.govmdpi.com

Reaction Mass Efficiency (RME): This is the percentage of the mass of the reactants that ends up in the product. nih.gov

In the context of the synthetic steps discussed:

Williamson Ether Synthesis: To improve the greenness of this reaction, one could select solvents with better environmental profiles, use catalytic amounts of a phase-transfer catalyst to enhance efficiency, and ensure high reaction yields to minimize waste. The choice of base is also important; for example, using a carbonate base is often preferred over sodium hydride from a safety and handling perspective.

Cyanation: Traditional cyanation methods often use toxic cyanide salts. The development of transition-metal-free methods using less toxic cyanide sources like acetone cyanohydrin or potassium hexacyanoferrate(II) represents a significant step forward in green chemistry. nih.govacs.org Photocatalytic methods that operate at ambient temperature with low catalyst loadings also contribute to energy efficiency, a core principle of green chemistry. acs.orgacs.org

A specific example of a green synthesis for a related compound, benzonitrile, involves using an ionic liquid which acts as a recyclable co-solvent and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rug.nl This approach achieved a 100% yield and conversion, highlighting the potential for innovative green chemistry solutions in nitrile synthesis. rug.nl

By considering these principles and metrics, chemists can design more sustainable and efficient synthetic routes to this compound and its analogues.

Spectroscopic and Analytical Characterization of 3 2 Methoxyethoxy Benzonitrile and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of 3-(2-Methoxyethoxy)benzonitrile are predicted to show distinct signals corresponding to the aromatic protons and carbons of the substituted benzene (B151609) ring, as well as the aliphatic protons and carbons of the methoxyethoxy side chain.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic region would display a complex pattern for the four protons on the benzene ring. The aliphatic region would show signals for the two methylene (B1212753) groups of the ethoxy chain and the terminal methyl group. The expected chemical shifts (δ) are influenced by the electron-withdrawing nitrile group and the electron-donating alkoxy group. For comparison, the related compound 3-methoxybenzonitrile (B145857) shows aromatic protons between δ 7.13 and 7.37 ppm and a methoxy (B1213986) signal at δ 3.83 ppm in CDCl₃. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.10 - 7.45 | Multiplet (m) | ~7-8 |

| O-CH₂ -CH₂-O | 4.15 - 4.25 | Triplet (t) | ~4-5 |

| O-CH₂-CH₂ -O | 3.75 - 3.85 | Triplet (t) | ~4-5 |

| O-CH₃ | 3.40 - 3.50 | Singlet (s) | N/A |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the six aromatic carbons, the nitrile carbon, and the three carbons of the side chain. The chemical shifts are highly dependent on the electronic effects of the substituents. Data for 3-methoxybenzonitrile shows the nitrile carbon at δ 118.6 ppm, the carbon attached to the oxygen at δ 159.4 ppm, and the methoxy carbon at δ 55.3 ppm. rsc.org These values serve as a basis for predicting the spectrum of the title compound.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C ≡N | 118 - 119 |

| C -CN | 113 - 114 |

| Aromatic C -H | 117 - 131 |

| Aromatic C -O | 158 - 160 |

| O-C H₂-CH₂-O | 68 - 70 |

| O-CH₂-C H₂-O | 70 - 72 |

| O-C H₃ | 58 - 60 |

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for unambiguous assignment of all signals, especially for complex spin systems like the one found in the aromatic ring of this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the aromatic ring and, crucially, between the two methylene groups (-CH₂-CH₂-) in the ethoxy side chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the singlet at δ ~3.45 ppm to the methoxy carbon at δ ~59 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the connection of the side chain to the aromatic ring. A key correlation would be expected from the protons of the O-CH₂ group (at δ ~4.20 ppm) to the aromatic carbon C3 (the carbon bearing the ether linkage), providing unequivocal evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass is calculated using the masses of the most abundant isotopes of each element. For the derivative 2-Bromo-3-(2-methoxyethoxy)benzonitrile, the computed monoisotopic mass is 254.98949 Da. nih.gov

Interactive Data Table: Calculated Exact Masses for this compound Ions

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₁₀H₁₁NO₂ | 177.07898 |

| [M+H]⁺ | C₁₀H₁₂NO₂ | 178.08626 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₂ | 200.06819 |

In electron ionization (EI) mass spectrometry, the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The resulting pattern is a fingerprint that can be used for structural confirmation. The fragmentation of this compound is expected to be dominated by cleavage of the ether linkages in the side chain, a common pathway for ethers. docbrown.info

Key fragmentation pathways would include:

Alpha-cleavage: The bond between carbons adjacent to the oxygen atom can break. This can lead to the loss of a methoxy radical (•OCH₃) or cleavage within the ethoxy chain.

Cleavage of the Ar-O bond: The bond between the aromatic ring and the ether oxygen can break, leading to a fragment corresponding to the methoxyethoxy group.

Side-chain fragmentation: A prominent fragmentation pathway for this molecule is the cleavage between the two oxygen atoms or at the CH₂-CH₂ bond, leading to characteristic fragments. For instance, cleavage of the C-O bond can produce a stable oxonium ion. docbrown.info

Loss of HCN: A common fragmentation for benzonitriles is the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion or subsequent fragments. nih.gov

Interactive Data Table: Predicted Major Fragments for this compound in EI-MS

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 146 | [C₉H₈NO]⁺ | M⁺• - •OCH₃ |

| 132 | [C₈H₆NO]⁺ | M⁺• - •CH₂OCH₃ |

| 120 | [C₇H₆NO]⁺ | Ion from cleavage of ether bond |

| 103 | [C₇H₅N]⁺• | Benzonitrile (B105546) radical cation |

| 75 | [C₃H₇O₂]⁺ | Methoxyethoxy cation |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Fragments from side-chain cleavage |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. The position in this range is characteristic of aromatic nitriles where conjugation with the benzene ring slightly weakens the C≡N bond, lowering its vibrational frequency compared to saturated nitriles (2240-2260 cm⁻¹). spectroscopyonline.com

Ether (C-O-C) Stretches: Aliphatic and aromatic ethers both show strong C-O stretching bands. An aryl-alkyl ether typically shows a strong asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. The aliphatic ether linkage within the side chain would also contribute to absorption in the 1070-1150 cm⁻¹ region.

Aromatic Vibrations: The spectrum will also contain bands corresponding to the benzene ring, including C-H stretching just above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending bands in the 680-900 cm⁻¹ region, the pattern of which can sometimes indicate the substitution pattern. mdpi.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aryl-Alkyl Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aliphatic Ether (C-O-C) | Symmetric Stretch | 1070 - 1150 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 680 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores, which in this case are primarily the substituted benzene ring and the nitrile group.

The UV-Vis spectrum of benzonitrile derivatives typically exhibits absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of substituents on the benzene ring, such as the methoxyethoxy group and the nitrile group in this compound, can cause shifts in the position and intensity of these absorption maxima (λmax). The ether linkage introduces an auxochrome which can influence the electronic transitions of the benzoyl moiety.

While specific UV-Vis spectral data for this compound is not extensively published in readily accessible literature, the expected absorption maxima can be inferred from related benzonitrile derivatives. For instance, benzonitrile itself exhibits a primary absorption band around 224 nm and a secondary band around 273 nm. The substitution at the meta position with an alkoxy group is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these bands.

Table 1: Typical UV-Vis Absorption Maxima for Substituted Benzonitriles

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Benzonitrile | Ethanol (B145695) | 224 | 273 |

| 4-Methoxybenzonitrile | Methanol | 245 | - |

| 3-Hydroxybenzonitrile | Water | 225 | 280 |

| This compound (Expected) | Ethanol/Methanol | ~230-240 | ~275-285 |

Data for this compound is an estimation based on the effects of similar substituents.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and impurities. The choice of technique depends on the volatility and polarity of the compound and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment and quantification of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of this compound in an HPLC system is determined by its polarity. The presence of the polar nitrile and ether groups, combined with the nonpolar benzene ring, gives the molecule an intermediate polarity. By carefully selecting the mobile phase composition and gradient, it is possible to achieve excellent separation from starting materials, byproducts, and degradation products. A UV detector is commonly used to monitor the column effluent, with the detection wavelength set to one of the compound's absorption maxima (e.g., ~230 nm or ~275 nm) for optimal sensitivity.

Table 2: Illustrative HPLC Method Parameters for Analysis of a Benzonitrile Derivative

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on specific conditions, but would be a sharp peak indicating a pure compound. |

Gas Chromatography (GC) is another key technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and likely boiling point of this compound, GC is a suitable method for its purity assessment. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

A common stationary phase for the analysis of moderately polar compounds like this compound would be a mid-polarity phase, such as one containing phenyl and methyl polysiloxane groups (e.g., DB-5 or HP-5). The retention time in GC is primarily dependent on the compound's volatility. A flame ionization detector (FID) is often used for its high sensitivity to organic compounds, or a mass spectrometer (GC-MS) can be coupled to the GC for definitive identification of the compound and any impurities based on their mass spectra.

Table 3: Representative GC Method Parameters for Analysis of a Benzonitrile Derivative

| Parameter | Condition |

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel), and developing it in an appropriate solvent system, the components of the mixture can be separated based on their polarity.

In the synthesis of this compound, which might involve the reaction of 3-hydroxybenzonitrile with 2-methoxyethyl halide, TLC can be used to track the consumption of the starting materials and the formation of the product. The product, this compound, is generally less polar than the 3-hydroxybenzonitrile starting material due to the etherification of the hydroxyl group. Consequently, the product will have a higher Rf value (retention factor) on a silica gel TLC plate compared to the starting material. Visualization of the spots can be achieved under a UV lamp (at 254 nm) or by staining with an appropriate reagent like potassium permanganate (B83412).

Table 4: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). A common ratio would be 7:3 or 8:2 hexane:ethyl acetate. |

| Visualization | UV light at 254 nm. Staining with potassium permanganate solution. |

| Expected Rf Values | - 3-Hydroxybenzonitrile (Starting Material): Lower Rf (e.g., 0.2-0.3) - This compound (Product): Higher Rf (e.g., 0.5-0.6) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Chemistry and Theoretical Studies on 3 2 Methoxyethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods are used to determine the molecule's stable geometric configuration and its electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for medium-sized molecules like 3-(2-Methoxyethoxy)benzonitrile. derpharmachemica.com DFT calculations can optimize the molecular geometry to find its most stable conformation and compute a variety of electronic properties that are crucial for understanding its reactivity. nih.govnih.gov

Reactivity descriptors derived from DFT, such as chemical hardness, softness, and the electrophilicity index, quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons. mdpi.comresearchgate.net These values are instrumental in predicting the chemical behavior of the compound in various reactions. Although specific DFT data for this compound is not publicly available, studies on analogous compounds like 3-bromo-2-methoxy benzonitrile (B105546) provide a reference for the expected values. researchgate.net

Table 1: Representative Electronic Properties Calculated via DFT for a Benzonitrile Derivative This table presents theoretical data for analogous compounds to illustrate the type of information gained from DFT calculations.

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the molecular structure. |

| Dipole Moment | ~4-5 Debye | Measures the molecule's overall polarity. derpharmachemica.com |

| Chemical Hardness (η) | Varies (e.g., in eV) | Measures resistance to deformation of electron cloud. researchgate.net |

| Electrophilicity Index (ω) | Varies (e.g., in eV) | Quantifies the ability to act as an electrophile. researchgate.net |

| Mulliken Charge on Nitrile N | Negative value | Indicates a potential site for electrophilic attack. researchgate.net |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small gap suggests the molecule is more reactive. The HOMO itself acts as an electron donor, so its energy level is related to the ionization potential, while the LUMO is an electron acceptor, with its energy related to the electron affinity. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyethoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered around the electron-withdrawing nitrile group.

Table 2: Representative Frontier Orbital Properties for a Benzonitrile Derivative This table presents theoretical data for analogous compounds to illustrate the insights from Molecular Orbital Analysis.

| Parameter | Calculated Value (eV) | Significance |

| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |

| ELUMO | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Indicates chemical reactivity, stability, and electronic excitation energy. epstem.net |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed mechanism of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathway a reaction will follow, from reactants to products. nih.gov This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate. researchgate.net

For this compound, this type of analysis could be used to study various reactions, such as its synthesis or its participation in cycloaddition reactions. nih.gov For example, in a [3+2] cycloaddition reaction involving the nitrile group, DFT calculations could be used to compare different possible pathways and predict the regioselectivity of the reaction. nih.gov The analysis provides the free energy of activation (ΔG‡) and the enthalpy of activation (ΔH‡), which are key kinetic parameters. These theoretical studies can clarify whether a reaction proceeds through a concerted, one-step mechanism or a stepwise mechanism involving an intermediate. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govstanford.edu An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating the forces between them to predict their motion based on classical mechanics. chemrxiv.org

These simulations are particularly useful for studying the bulk properties of the compound in its liquid state. chemrxiv.org Researchers can investigate phenomena such as local structure, intermolecular interactions (like ring stacking or hydrogen bonding involving the ether oxygens), and transport properties like diffusion coefficients. nih.govchemrxiv.org For instance, simulations of liquid benzonitrile have revealed evidence of local antiparallel arrangements of molecules due to Coulombic interactions. nih.govstanford.edu An MD study of this compound could elucidate how the flexible and polar methoxyethoxy side chain influences the packing and dynamics of the molecules in the liquid phase.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Related Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing drug candidates. researchgate.net SAR involves qualitatively analyzing how changes in a molecule's structure affect its biological activity. drugdesign.org QSAR takes this a step further by developing mathematical models that quantitatively correlate chemical structure with activity. longdom.orgwikipedia.orgijnrd.org

While specific SAR or QSAR studies on this compound are not prominent in the literature, the principles can be applied by examining related systems. For example, in a series of compounds based on a benzonitrile scaffold, SAR would involve synthesizing analogs with different substituents on the phenyl ring or modifying the side chain to see how these changes impact a specific biological effect, such as enzyme inhibition. nih.govmdpi.com

A QSAR model for a series of related benzonitrile derivatives would be built by first calculating a set of molecular descriptors for each compound. researchgate.netnih.gov These descriptors can encode various properties:

Electronic: Dipole moment, partial charges.

Steric: Molecular volume, surface area.

Hydrophobic: LogP (partition coefficient).

Statistical methods are then used to create an equation that relates these descriptors to the observed biological activity (e.g., IC50 value). ijnrd.orgnih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific receptor, typically a protein. nih.gov This method is crucial for understanding the basis of a drug's action and for structure-based drug design. researchgate.net

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and placed into the binding site of a target protein whose three-dimensional structure is known. nih.gov A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for many different binding poses. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as:

Hydrogen bonds (e.g., with the ether oxygens or the nitrile nitrogen).

Hydrophobic interactions (with the benzene ring).

Pi-pi stacking interactions (between the benzene ring and aromatic residues in the protein).

These studies can reveal why a particular compound is active and provide a rationale for designing modifications to improve its binding affinity and selectivity. researchgate.netnih.gov

Applications in Advanced Materials Science and Organic Electronics

Benzonitrile (B105546) Derivatives as Building Blocks for Functional Polymers

Benzonitrile derivatives are key monomers in the production of poly(arylene ether nitrile)s (PAENs), a class of high-performance engineering thermoplastics. rsc.org These polymers are noted for their exceptional thermal stability, mechanical strength, chemical resistance, and desirable dielectric properties. rsc.orgnih.gov The synthesis of PAENs typically occurs through nucleophilic aromatic substitution polycondensation reactions. For instance, 2,6-dichlorobenzonitrile (B3417380) can be reacted with various bisphenol monomers to create the polymer backbone. mdpi.comnih.gov

The incorporation of benzonitrile moieties into the polymer structure offers several advantages:

Enhanced Thermal Stability: The rigid aromatic units and the polar nitrile groups contribute to high glass transition temperatures (Tg), often exceeding 150°C, and thermal decomposition temperatures (Td) above 450°C. nih.gov

Improved Mechanical Properties: PAENs exhibit high tensile strength and modulus, making them suitable for applications requiring robust materials. rsc.orgmdpi.com

Crosslinking Capabilities: The nitrile groups can undergo thermal trimerization to form highly stable triazine rings, creating a crosslinked network that further enhances the thermal and mechanical properties of the polymer. researchgate.netresearchgate.net

Good Adhesion: The polar nature of the nitrile group promotes strong adhesion to various substrates. rsc.org

The versatility of PAENs allows for the creation of a wide range of materials with tailored properties through copolymerization or the incorporation of functional groups. nih.govnih.gov For example, carboxyl-functionalized PAENs have been synthesized, demonstrating good solubility and the ability to be cast into transparent, flexible films. rsc.org

| Polymer Type | Monomers | Key Properties | Reference |

|---|---|---|---|

| Poly(arylene ether nitrile)s (PAENs) | 2,6-dichlorobenzonitrile, Bisphenol A | High thermal stability (Tg > 150°C, Td > 450°C), excellent mechanical strength, chemical resistance, good dielectric properties. | nih.govmdpi.com |

| Carboxyl-functionalized PAENs (CPAENs) | 2,6-dichlorobenzonitrile, carboxyl-functionalized phenolphthalin, diphenol compounds | High glass transition temperatures (181-251°C), thermal stability up to 400°C, improved solubility, form transparent films. | rsc.orgresearchgate.net |

| Poly(arylene ether nitrile ketone) (PENK) copolymers | 2,6-dichlorobenzonitrile, 4,4'-difluorobenzophenone, various bisphenol monomers | Enhanced crystallinity, improved dielectric constant and energy density after thermal treatment. | nih.govnih.gov |

Role of Ether Moieties in Modulating Material Properties

Increased Flexibility: The ability of the ether bond to rotate allows for greater chain mobility, which can enhance the flexibility and reduce the brittleness of the resulting polymer. numberanalytics.com

Improved Processability: The presence of ether linkages can lower the melting point and viscosity of a polymer, making it easier to process through techniques like melt extrusion or solution casting. researchgate.net

Enhanced Solubility: Ether groups can improve the solubility of polymers in a wider range of solvents, which is advantageous for synthesis, purification, and film formation. numberanalytics.com

Tailored Crystallinity: By disrupting the regular packing of polymer chains, ether moieties can be used to control the degree of crystallinity, which in turn affects mechanical and optical properties. numberanalytics.com

In the context of poly(arylene ether)s, the ether bonds provide a balance to the rigidity of the aromatic rings, resulting in materials that are both strong and processable. researchgate.net The oxygen atoms in ether side chains, like those in glycolated polythiophenes, can also lead to intramolecular interactions that promote a more planar polymer backbone, facilitating efficient charge transport in electronic devices. ossila.com

Optoelectronic Properties and Applications in Organic Electronics

Benzonitrile derivatives are being explored for their potential in organic electronics due to their unique electronic and optical properties. The electron-withdrawing nature of the nitrile group combined with the electron-donating or modifying character of other substituents, like the methoxyethoxy group, can lead to interesting photophysical behaviors.

Research into benzonitrile-containing materials has revealed their utility in:

Light-Emitting Materials: Certain multi-substituted benzonitrile compounds have been developed as light-emitting materials for use in organic light-emitting diodes (OLEDs). These compounds can exhibit excellent light emission characteristics. epo.org For example, some benzonitrile derivatives linked to cholesterol have been shown to form liquid crystalline phases with potential applications in optoelectronics and sensing technologies. tandfonline.com

Organic Electrochemical Transistors (OECTs): Polymers synthesized from bithiophene monomers featuring glycolated side chains, similar in nature to the methoxyethoxy group, have demonstrated high performance in OECTs. The ether chains enhance solubility and can promote a favorable polymer backbone conformation for efficient charge transport. ossila.com

The electronic spectra of benzonitrile derivatives are characterized by absorption bands in the UV region. oup.com The specific wavelengths of absorption and emission can be tuned by altering the substituents on the benzonitrile core, allowing for the design of materials with specific optoelectronic functions.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Incorporating Benzonitrile Ligands

The nitrile group of benzonitrile and its derivatives can act as a ligand, coordinating to metal ions to form a variety of complexes and coordination polymers, including metal-organic frameworks (MOFs). wikipedia.org MOFs are porous, crystalline materials constructed from metal nodes and organic linkers, with potential applications in gas storage and separation, catalysis, and sensing. researchgate.net

While carboxylate groups are more commonly used as the primary linking units in MOFs, nitrile-containing ligands can play several important roles:

Modulating Framework Topology: The incorporation of monodentate or chelating ligands, including those with nitrile functionalities, can reduce the connectivity of the metal centers, influencing the final dimensionality and topology of the MOF. nih.gov

Introducing Functionality: The properties of the MOF can be tuned by the functional groups on the organic linker. The polar nitrile group can influence the adsorption properties of the framework for specific molecules.

Formation of Labile Complexes: Benzonitrile itself can form coordination complexes with transition metals, such as palladium, where the benzonitrile ligand is easily displaced by stronger ligands. This makes these complexes useful as synthetic intermediates in catalysis. wikipedia.org

Strategic Role in Medicinal Chemistry and Drug Discovery Research

3-(2-Methoxyethoxy)benzonitrile as a Synthetic Intermediate for Pharmaceutical Compounds

The utility of this compound as a synthetic intermediate is a cornerstone of its significance in pharmaceutical research and development. Its chemical structure allows for a variety of chemical transformations, enabling the construction of complex molecular architectures found in numerous therapeutic agents.

This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, which are common moieties in drug molecules. The methoxyethoxy side chain can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.

The following table outlines a general synthetic sequence for Erlotinib starting from a related benzonitrile (B105546) derivative:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3,4-bis(2-methoxyethoxy)benzonitrile | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile |

| 2 | 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | Reducing agent (e.g., H₂/Pd-C) | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile |

| 3 | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | Formamide | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one |

| 4 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Chlorinating agent (e.g., SOCl₂) | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline |

| 5 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-ethynylaniline | Erlotinib |

The benzonitrile functionality of this compound can also be utilized in the synthesis of benzodiazepine (B76468) derivatives, a class of psychoactive drugs with a wide range of therapeutic applications. While direct synthesis from this specific benzonitrile is not extensively documented in publicly available literature, the general synthetic strategies for benzodiazepines often involve intermediates that can be derived from substituted benzonitriles. For instance, the synthesis of novel 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones has been reported, showcasing the incorporation of alkoxy side chains, similar to the methoxyethoxy group, at the 3-position of the benzodiazepine core. nih.gov The synthesis of various benzodiazepine derivatives often involves the condensation of an o-phenylenediamine (B120857) with a ketone or other carbonyl compound, and the substituents on the aromatic ring of the benzonitrile precursor can be carried through to the final benzodiazepine structure. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

In modern drug design, scaffold hopping and bioisosteric replacement are powerful strategies employed to discover novel compounds with improved properties. This compound and its constituent parts are relevant to these approaches.

The benzonitrile group is a versatile pharmacophore that can participate in various non-covalent interactions with biological targets. It is often used as a bioisostere for other functional groups, such as halogens or acetylenes, to modulate the electronic properties and binding affinity of a molecule. nih.gov The ether linkage in the methoxyethoxy side chain provides conformational flexibility and can act as a hydrogen bond acceptor, influencing the compound's interaction with protein targets and its physicochemical properties. The replacement of a phenyl ring with a pyridyl or pyrimidyl ring, a common scaffold hopping strategy, can impart metabolic stability. niper.gov.in

The following table illustrates some potential bioisosteric replacements for the functional groups present in this compound:

| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |

| Nitrile (-C≡N) | Halogens (F, Cl, Br), Acetylene (-C≡CH), Trifluoromethyl (-CF₃) | Modulate electronics, lipophilicity, and metabolic stability. |

| Methoxyethoxy (-OCH₂CH₂OCH₃) | Other alkoxy groups, Alkylamines, Fluorinated ethers | Alter solubility, metabolic stability, and hydrogen bonding capacity. |

| Phenyl ring | Pyridyl, Pyrimidyl, Thienyl | Improve metabolic stability, solubility, and patentability. |

Prodrug Design and Bioconjugation Strategies Utilizing the Nitrile or Ether Functionality

Prodrug design and bioconjugation are key strategies to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, such as improving solubility, stability, and targeted delivery. nih.govcentralasianstudies.org The nitrile and ether functionalities present in this compound offer potential handles for such modifications.

The nitrile group, due to its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, is a valuable pharmacophore in drug design. researchgate.net While not a common site for direct bioconjugation in vivo, the nitrile can be a precursor. For instance, it can be chemically converted to other functional groups, such as a carboxylic acid or an amine, which are then readily used in standard bioconjugation reactions (e.g., amide bond formation). nih.gov This synthetic flexibility allows the benzonitrile core to be incorporated into larger drug constructs or linked to targeting moieties.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing benzonitriles, such as the Rosenmund-von Braun reaction, often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts. Modern synthetic chemistry is moving towards greener, more sustainable alternatives that offer higher efficiency, milder conditions, and reduced environmental impact.

Future research on the synthesis of 3-(2-Methoxyethoxy)benzonitrile will likely focus on catalytic methods that avoid toxic reagents and minimize waste. One promising avenue is the use of copper-catalyzed cyanation reactions that employ less toxic and more accessible cyano sources, such as formamide. researchgate.net Another area of exploration involves palladium-catalyzed processes that enable the direct C-H functionalization of aromatic rings, potentially offering new pathways to construct the benzonitrile (B105546) core. acs.org The use of nanoparticle catalysts, such as copper(I) oxide, represents a significant trend, offering high catalytic efficiency under solvent-free conditions and the potential for catalyst recycling. researchgate.net These modern approaches stand in contrast to classical methods, as summarized in the table below.

Table 1: Comparison of Synthetic Routes for Benzonitrile Derivatives

| Feature | Traditional Methods (e.g., Rosenmund-von Braun) | Emerging Sustainable Methods |

|---|---|---|

| Cyano Source | Toxic metal cyanides (e.g., CuCN) | Greener alternatives (e.g., formamide) |

| Catalyst | Often stoichiometric or high-loading catalysts | Low-loading, recyclable nanocatalysts (e.g., CuO NPs) or palladium complexes |

| Reaction Conditions | High temperatures, harsh reagents | Milder temperatures, often solvent-free |

| Atom Economy | Lower, generates significant waste | Higher, designed for minimal waste |

| Key Advantage | Established and well-understood | Environmentally benign, high efficiency, potential for reuse |

Exploration of New Chemical Transformations and Cascade Reactions

Beyond its synthesis, the reactivity of this compound is a fertile ground for future research. The nitrile group is a versatile functional handle that can be transformed into a wide array of other groups (e.g., amines, amides, carboxylic acids, tetrazoles). wikipedia.orgnih.gov Future work will likely move beyond these simple transformations to explore complex, multi-step cascade reactions that build molecular complexity in a single pot.

Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, are a hallmark of efficient synthesis. For a substrate like this compound, researchers could explore cobalt-catalyzed [4+2] annulation reactions with alkenes to construct novel polycyclic structures, a strategy that has been successful with other aromatic amides. acs.org Another potential pathway is the aza-Prins/Friedel-Crafts cascade, which could yield complex hydrocyclopenta-1,2-oxazinane ring systems by reacting with aromatic aldehydes. nih.gov These advanced transformations could unlock novel chemical space and lead to the discovery of molecules with unique properties.

Table 2: Potential Cascade Reactions for this compound Derivatives

| Cascade Reaction Type | Potential Reactant | Potential Product Class |

|---|---|---|

| Cobalt-Catalyzed [4+2] Annulation | Alkenes | Fused Polycyclic Heterocycles (e.g., γ-Carbolinones) |

| Aza-Prins/Friedel-Crafts Reaction | Electron-rich Aromatic Aldehydes | Aromatic Ring-Annulated Oxazinanes |

| Gold/Photoredox Catalysis | Aryl-terminated Alkynols | 2,3-Diarylbenzofuran Derivatives |

| Three-Component A³ Coupling | Alkynes, Secondary Amines | Substituted Benzofurans |

Advanced Applications in Targeted Drug Delivery Systems

The benzonitrile structural motif is present in a number of pharmaceutical agents, and the nitrile group itself is recognized as a valuable functional group in drug design. nih.gov It can act as a bioisostere for other groups, participate in hydrogen bonding, and improve a drug's pharmacokinetic profile. nih.gov A patent has highlighted the potential of benzonitrile compounds in the preparation of antitumor drugs for a wide range of cancers, including colon, liver, and breast cancer. google.com

Given this precedent, a key future direction for this compound, should it or its derivatives exhibit biological activity, would be its incorporation into targeted drug delivery systems. These systems aim to increase the therapeutic efficacy of a drug while minimizing side effects by ensuring it accumulates at the site of disease. Advanced delivery platforms include:

Liposomes: Vesicles that can encapsulate drugs, protecting them from degradation and controlling their release.

Polymer-Based Nanomedicines: Copolymers that can be conjugated to drugs, altering their solubility and circulation time.

Nanoparticles: Solid particles that can be functionalized with targeting ligands to direct them to specific cells or tissues.

The ether linkage in this compound provides a flexible, hydrophilic chain that could be advantageous for formulation and solubility, while the core aromatic structure could be modified to attach it to these advanced delivery vectors.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools can accelerate the discovery and development of new molecules by predicting properties, designing novel structures, and planning synthetic routes. acs.org

Table 3: Applications of AI/ML in Chemical Research for this compound

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Generative Modeling | Designs novel molecular structures from scratch. | Rapidly discovers new derivatives with tailored properties (e.g., for electronics, medicine). |

| Property Prediction | Predicts physical, chemical, and biological properties. | Screens virtual libraries of compounds to prioritize synthetic targets. |

| Inverse Design | Generates structures that satisfy a set of target properties. | Accelerates the discovery of functional molecules for specific applications. |

| Retrosynthesis Planning | Proposes optimal synthetic routes to a target molecule. | Reduces the time and cost of chemical synthesis. |

Expanding Applications in Catalysis and Supramolecular Chemistry

The functional groups within this compound—the nitrile, the ether chain, and the aromatic ring—provide multiple points for interaction, making it a candidate for applications in catalysis and supramolecular chemistry.

In catalysis, chiral benzonitrile derivatives have been successfully used as ligands in asymmetric synthesis, demonstrating that the nitrile moiety can be part of a sophisticated catalytic system. nih.gov Future research could explore the synthesis of chiral analogues of this compound for use in enantioselective catalysis. The nitrile group itself can also be catalytically hydrogenated to primary amines using various metal catalysts, including palladium, ruthenium, and nickel systems, a fundamental transformation in organic synthesis. acs.orgacs.orgresearchgate.net

In supramolecular chemistry, which involves the study of non-covalent interactions, the nitrile group is a powerful functional group capable of forming directional interactions. Research has shown that nitrile-nitrile interactions and hydrogen bonds involving the nitrile nitrogen are key to building complex, self-assembled architectures. researchgate.netresearchgate.net The aryl nitrile unit can serve as both a hydrogen-bond acceptor and a modifiable group for post-synthesis diversification. nih.gov Recently, phosphorylated cavitands have been shown to precisely recognize and bind various benzonitrile derivatives, including commercial drugs, through a "key-lock" interaction, opening up possibilities for sensing, separation, and structural determination. nih.gov The combination of the nitrile and the flexible methoxyethoxy side chain in this compound offers intriguing possibilities for designing novel host-guest systems and functional materials based on controlled supramolecular assembly.

常见问题

Basic: What are the common synthetic routes for 3-(2-Methoxyethoxy)benzonitrile, and what analytical challenges are associated with these methods?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl esters (e.g., (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester) are hydrolyzed using HCl/1,4-dioxane to yield the final product . Key challenges include:

- Purity Verification : Suppliers like Sigma-Aldrich explicitly state that analytical data (e.g., NMR, HPLC) are not routinely collected, requiring researchers to independently confirm identity and purity via LCMS (m/z 236 [M+H]+) and HPLC retention time analysis (e.g., 0.83 minutes under SQD-AA05 conditions) .

- Byproduct Formation : Reactions involving trifluoromethyl or boronate intermediates may generate side products, necessitating purification via recrystallization or column chromatography .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Answer:

A multi-technique approach is critical:

- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, ether C-O-C at ~1100 cm⁻¹) .

- NMR : ¹H NMR reveals methoxyethoxy protons (δ 3.3–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms nitrile carbon (δ ~115 ppm) .

- UV-Vis : Absorbance near 270–290 nm indicates π→π* transitions in the aromatic system .

| Technique | Key Peaks/Data | Assignment |

|---|---|---|

| FT-IR | 2230 cm⁻¹ | C≡N stretch |

| ¹H NMR | δ 3.5–3.7 ppm | -OCH₂CH₂O- |

| ¹³C NMR | δ 115 ppm | CN group |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H313) and harmful inhalation (H333) .

- Waste Management : Segregate nitrile-containing waste for professional disposal to avoid environmental contamination .

- Storage : Store in airtight containers away from oxidizers, as nitriles can decompose under heat or light .

Advanced: How can computational methods like DFT complement experimental data in understanding the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations predict:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis data, explaining charge transfer behavior .

- Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugative interactions stabilizing the methoxyethoxy group .

- Reactivity Descriptors : Fukui indices identify nitrile and methoxy groups as electrophilic/nucleophilic hotspots .

Validation : Compare computed IR/Raman spectra with experimental data to refine force field parameters .

Advanced: What strategies resolve contradictions between predicted and observed reactivity patterns in this compound derivatives?

Answer:

- Mechanistic Re-evaluation : If DFT-predicted reaction pathways (e.g., nucleophilic attack at nitrile) conflict with experimental yields, assess solvent effects (polar aprotic vs. protic) or steric hindrance from the methoxyethoxy group .

- Isolation of Intermediates : Characterize transient species (e.g., boronate esters) via in-situ NMR to identify unaccounted side reactions .

- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state structure, HPLC for purity) to reconcile computational and experimental data .

Advanced: How does structural modification at the methoxyethoxy group influence biological activity, as seen in XOR inhibitors?

Answer:

- Substitution Effects : Replacing the methoxyethoxy group with shorter ether chains (e.g., ethoxy) reduces xanthine oxidoreductase (XOR) inhibition potency due to decreased hydrophobic interactions .

- In Vivo Performance : Derivatives like 2-[2-(2-methoxyethoxy)ethoxy]-5-[5-(2-methyl-4-pyridyl)-1H-[1,2,4]triazol-3-yl]benzonitrile show enhanced solubility and sustained serum urate-lowering effects .

- Drug Design : Molecular docking studies highlight hydrogen bonding between the methoxyethoxy oxygen and XOR’s active site (e.g., Arg880), guiding rational optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。